N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloro-4-nitrobenzamide -

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloro-4-nitrobenzamide

Catalog Number: EVT-3657977
CAS Number:
Molecular Formula: C16H11ClN4O3S
Molecular Weight: 374.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide (5)

    Compound Description: This compound serves as a versatile precursor in synthesizing various heterocycles incorporating the 1,3,4-thiadiazole moiety. [] Researchers have utilized the reactivity of its cyanomethylene functionality to create novel compounds with potential insecticidal activity. []

2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1, 3, 4] thiadiazol-2-yl}-acetamide

    Compound Description: This compound acts as a crucial intermediate in synthesizing novel phenoxy derivatives with potential anticancer properties. [] Researchers have explored its modification to generate compounds evaluated for their in vitro antiproliferative activity. []

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives

    Compound Description: This series of 1,3,4-thiadiazole derivatives were designed as potential tyrosine kinase inhibitors and evaluated for anticancer activity against various cancer cell lines (PC3, SKNMC, HT29). [] Notably, compound 3e (with a para-methoxy moiety) exhibited significant inhibitory potency against PC3 and SKNMC cells, even surpassing Imatinib's activity. []

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

    Compound Description: This hybrid molecule, containing 1,3,4-thiadiazole and dichloroacetic acid moieties, was synthesized using a cost-effective approach and assessed for its anticancer properties in vitro using the NCI DTP protocol ("60 lines screening"). []

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives (8a-g)

    Compound Description: This series of compounds, derived from N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide, was synthesized and evaluated for antifungal activities. []

3-[N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]-7-chloro-4-hydroxycoumarin (2a)

    Compound Description: This compound, a novel 3-carbamoyl-4-hydroxycoumarin derivative, was synthesized and labeled with [¹⁴C] for potential use in pharmacological studies. []

2-Chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide

    Compound Description: This compound, characterized by X-ray crystallography, features two independent molecules in its asymmetric unit, each with a dehydroabietane moiety linked to the thiadiazole ring. []

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-nicotinamide

    Compound Description: This compound, belonging to the 1,3,4-thiadiazole class, has been investigated for its pharmacological and potential antitumor properties. [] Its crystal structure reveals a trans configuration with respect to the C=O and N—H bonds. []

4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives

    Compound Description: This series of compounds, incorporating halogen-substituted benzamide and benzothioamide moieties linked to the 1,3,4-thiadiazole ring, was synthesized and evaluated for in vitro anticancer activity. [] These derivatives demonstrated potent cytotoxicity against various cancer cell lines, including PC3, HT-29, and SKNMC, often exceeding the activity of doxorubicin. []

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives

    Compound Description: This group of compounds, derived from sulfamethizole, were synthesized and tested for anticancer activity against HCT116 and HeLa cell lines. [] Notably, compound 4 exhibited significant anticancer activity. []

Substituted -N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)-Methyl)-1,3,4-Thiadiazol-2-yl)-Benzamide Derivatives

    Compound Description: This series of compounds, incorporating coumarin and thiadiazole moieties, were synthesized and evaluated for anti-tubercular activity against the H37Rv strain of M. Tuberculosis. []

2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives (4a-4p)

    Compound Description: These 1,3,4-thiadiazole derivatives were synthesized and assessed for in vitro anticancer activity and apoptosis induction via caspase pathway activation. [] Compounds 4b and 4c, featuring chlorine substitutions, demonstrated remarkable caspase activation and significantly enhanced caspase 3 and 9 activities in the MCF7 cell line. []

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

    Compound Description: This compound, a derivative of 1,3,4-thiadiazole, was synthesized and evaluated for its cytotoxicity against various cancer cell lines, including MDA (breast cancer), PC3 (prostate cancer), and U87 (Glioblastoma). []

N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas

    Compound Description: This series of cyclopropanecarbonyl thiourea derivatives, incorporating a 1,3,4-thiadiazole ring, was designed and synthesized as potential ketol-acid reductoisomerase (KARI) inhibitors. [, ] Compounds with longer alkyl chains at the 5-position of the thiadiazole ring exhibited higher KARI inhibitory activity. [, ]

N-(5-(Substituted)-1, 3, 4-thiadiazol-2-yl)-2-((5-(substitutes)-4H-1, 2, 4-triazol-3-yl) amino) acetamide derivatives

    Compound Description: These derivatives, containing both 1,3,4-thiadiazole and 1,2,4-triazole rings, were synthesized and evaluated for their anticonvulsant activity. [] Notably, compound D-III showed promising anticonvulsant effects, demonstrating the potential of these compounds in treating seizures. []

4-amino-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

    Compound Description: This compound serves as a versatile ligand for complexing with various transition metals. [, ] Its complexes exhibit diverse pharmacological activities. [, ]

(E)-1-(thiophen-2-yl)-N-(5-((triphenylstannyl)thio)-1,3,4-thiadiazol-2-yl)methanimine

  • Compound Description: This compound containing a 1,3,4-thiadiazole ring with a (triphenylstannyl)thio substituent was synthesized and its crystal structure was analyzed. [, ]

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamides

    Compound Description: This series of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted) ureido] benzenesulfonamide and N-(5-methyl-1,3,4-thiadiazol-2- il)-4-[(3-substituted) thioureido] benzenesulfonamide derivatives were synthesized and assessed for their inhibitory potential against human carbonic anhydrase (hCA) isoforms I and II. []

2-alkyl-4-yl-N-(5-thiophen-2-ylmethyl-[1,3,4]thiadiazol-2-yl)- acetamide derivatives (3a-f)

  • Compound Description: These derivatives, containing a thiophene ring linked to the thiadiazole moiety, were synthesized and their local anaesthetic activity was evaluated using a rat sciatic nerve model. []

N-Aryl-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]ureas

    Compound Description: These novel urea derivatives, incorporating a pyridine ring linked to the thiadiazole moiety, were synthesized and assessed for their cytokinin activity. []

N-((5-((6-OXIDO-6-(4 Substituted Phenoxy)-4,8-DIHYDRO-1H- (1,3,2) Dioxaphosphepino (5,6-C)Pyrazol-1-YL) Methyl)- 1,3,4-Thiadiazol-2-YL)Carbamoyl) Substituted Benzene Sulfonamides (7a-o)

    Compound Description: These novel compounds, incorporating a 1,3,4-thiadiazole ring linked to a complex phosphorous-containing heterocycle, were synthesized and evaluated for their antimicrobial activity. [] The synthesis involved a multi-step process starting from substituted benzene sulfonamides. []

N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide

  • Compound Description: This compound, characterized by X-ray crystallography, features a piperidine ring linked to the acetamide moiety attached to the thiadiazole ring. []

(2R)-N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(cinnamoylamino)propanamide

    Compound Description: This compound, incorporating a cinnamoylamino group, has been structurally characterized by X-ray crystallography. [] The molecule displays a trans configuration for the enone group. []

1-[5-(4-chloro-phenyl)-[1,3,4]thiadiazol-2-yl] derivatives

    Compound Description: This series of 2,5-disubstituted-1,3,4-thiadiazole derivatives were synthesized from 5-(4-Chloro-phenyl)-[1,3,4]thiadiazol-2-ylamine and evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as Candida albicans. []

N-(2,6-Difluorobenzoyl)-N'-[5-(4-trifluoromethyl-phenyl)-1,3,4-thiadiazol-2-yl]urea

    Compound Description: This compound, characterized by single-crystal X-ray diffraction, incorporates both thiadiazole and urea moieties and has been investigated for its fungicidal activity. [] The molecule exhibits a planar configuration, stabilized by an intramolecular N-H...O hydrogen bond. []

N-(5-Aryl-1,3,4-thiadiazol-2-yl)-N′-4-fluorobenzoxyacetylthioureas

  • Compound Description: These compounds, incorporating both thiadiazole and thiourea moieties, were synthesized and evaluated for their fungicidal activity. []

N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide

    Compound Description: This compound, characterized by X-ray crystallography, displays intermolecular N—H⋯N hydrogen bonds that contribute to its crystal packing. []

N-(5-Aryl-1,3,4-thiadiazol-2-yl) -N'-4-nitrobenzoxyacetylthioureas

  • Compound Description: This series of compounds, incorporating a nitrobenzoxyacetylthiourea moiety linked to the thiadiazole ring, was synthesized and evaluated for its fungicidal activity. []

2-(4-Bromophenoxy)-N-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This compound, featuring a styryl group attached to the thiadiazole ring, has been structurally characterized by X-ray crystallography. [] The crystal structure reveals intermolecular hydrogen-bond interactions contributing to its packing arrangement. []

N-[(3-Methyl-5-phenoxy-1-phenylpyrazol-4-yl)carbonyl]-N′-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea

  • Compound Description: This compound, featuring a pyrazole ring linked to the thiourea moiety, was analyzed using X-ray crystallography. []

1,4-Di(5-amino-1,3,4-thiadiazol-2-yl)butane derivatives

    Compound Description: This series of compounds utilizes 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane as a core scaffold and incorporates various modified phenylacetyl groups. [] These compounds were designed as allosteric kidney-type glutaminase (GLS) inhibitors and evaluated for their anticancer effects, particularly against human breast cancer cell lines. []

2-Benzoylamino-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]ethanamide

    Compound Description: This compound, characterized by X-ray crystallography, exhibits intermolecular hydrogen bonding that contributes to its crystal packing. []

(2R,3R)-N-(4-Chlorophenyl)-2,3-dihydroxy-N′-(5-phenyl-1,3,4-thiadiazol-2-yl)succinamide

    Compound Description: This compound, characterized by X-ray crystallography, features a succinamide moiety linked to the thiadiazole ring. [] Intermolecular hydrogen bonds contribute to its three-dimensional network in the crystal structure. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid (4)

    Compound Description: This benzenesulfonic acid derivative, incorporating a 1,3,4-thiadiazole and a 1,2,3-triazole ring, was unexpectedly synthesized and characterized. [] It exhibited antimicrobial activity against Listeria monocytogenes and Escherichia coli. []

Properties

Product Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloro-4-nitrobenzamide

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloro-4-nitrobenzamide

Molecular Formula

C16H11ClN4O3S

Molecular Weight

374.8 g/mol

InChI

InChI=1S/C16H11ClN4O3S/c17-13-9-11(21(23)24)6-7-12(13)15(22)18-16-20-19-14(25-16)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,18,20,22)

InChI Key

QRPCLVDQRFCEAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.